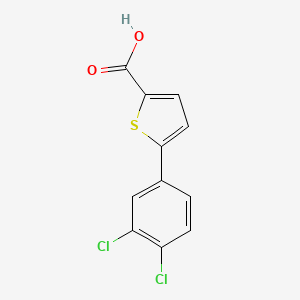

5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is an organic compound with the molecular formula C11H6Cl2O2S and a molecular weight of 273.14 . It is a powder in physical form .

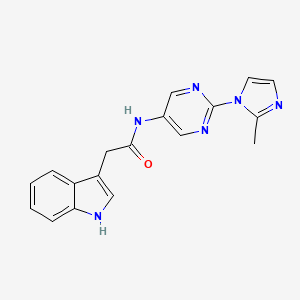

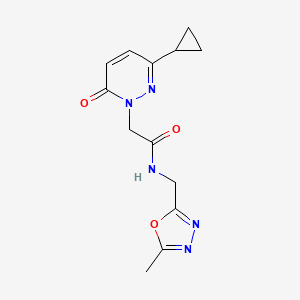

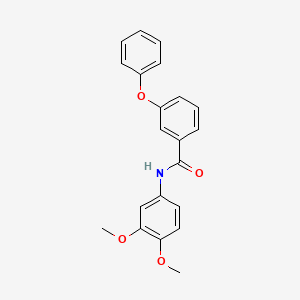

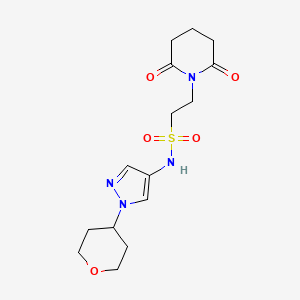

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6Cl2O2S/c12-7-2-1-6 (5-8 (7)13)9-3-4-10 (16-9)11 (14)15/h1-5H, (H,14,15) .Physical And Chemical Properties Analysis

This compound is a powder . Its molecular weight is 273.14 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The preparation of thiophene derivatives and their chemical transformations highlight the versatility of thiophene-based compounds in organic synthesis. Studies such as those by Corral and Lissavetzky (1984) demonstrate the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to various thiophene derivatives through halogenation and subsequent reactions, showcasing the potential of 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid as an intermediate for further chemical synthesis (Corral & Lissavetzky, 1984).

Metal-Organic Frameworks (MOFs)

The construction of thiophene-based MOFs for environmental sensing and pollutant removal applications is another significant area of research. Zhao et al. (2017) constructed a family of thiophene-based metal-organic frameworks capable of luminescence sensing and effective pesticide removal. These findings suggest the potential utility of this compound in developing materials for environmental monitoring and remediation (Zhao et al., 2017).

Organic Semiconductors

Research into the design and synthesis of organic semiconductors incorporates thiophene derivatives for applications in electronics. Yin et al. (2022) described the synthesis of an organic semiconductor that shows promise in doping with protonic acid, suggesting applications in creating conductive materials with broad absorption in the near-infrared range, which could be relevant for the development of new electronic devices (Yin et al., 2022).

Catalysis and Synthetic Methodologies

Thiophene derivatives are also pivotal in catalysis and synthetic methodologies. For instance, the Suzuki-Miyaura coupling reaction facilitated by copper for the preparation of thiophene-2-carboxaldehydes, as reported by Hergert et al. (2018), demonstrates the compound's role in forming diverse structures through C-C couplings, highlighting its significance in synthetic organic chemistry (Hergert et al., 2018).

Antimicrobial Applications

Moreover, the synthesis of thiophene derivatives for antimicrobial purposes, as explored by Benneche et al. (2011), shows the potential of these compounds in developing new antimicrobial agents, suggesting that this compound could serve as a precursor for such applications (Benneche et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2S/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTQYQNEMXQJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(S2)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)

![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)

![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)